N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
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Overview
Description
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of the carbothioamide group further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2-mercaptobenzimidazole under specific conditions. One common method includes the use of dithioacid and anisidine as starting materials. The reaction is carried out in ethanol, and the product is obtained with a yield of around 58% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzimidazole derivatives depending on the reagent used.
Scientific Research Applications
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit elastase, an enzyme involved in inflammation, by binding to its active site. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the complex and inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
- N-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carbothioamide
- N-(4-bromophenyl)-1H-benzo[d]imidazole-2-carbothioamide
Uniqueness
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in its biological applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMDCQRJZQKBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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